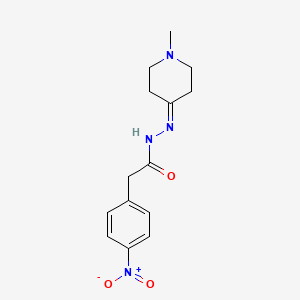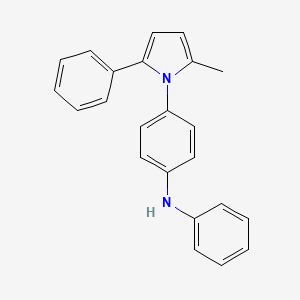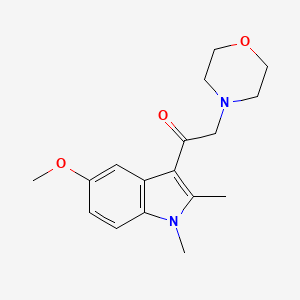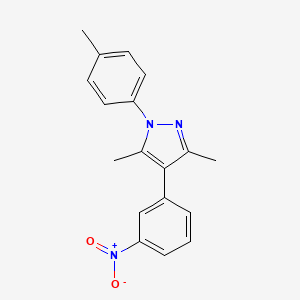![molecular formula C17H13N3O3S B15152364 N-{[2-(1-benzofuran-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B15152364.png)
N-{[2-(1-benzofuran-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like ethanol, acetonitrile, and tetrahydrofuran. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-{[(phenylformamido)methanethioyl]amino}benzoate: This compound shares a similar structure and has comparable biological activities.
2-{[(phenylformamido)methanethioyl]amino}benzamide: Another related compound with similar properties and applications.
Eigenschaften
Molekularformel |
C17H13N3O3S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[(1-benzofuran-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H13N3O3S/c21-15(11-6-2-1-3-7-11)18-17(24)20-19-16(22)14-10-12-8-4-5-9-13(12)23-14/h1-10H,(H,19,22)(H2,18,20,21,24) |
InChI-Schlüssel |
GMHGNABWNIPSNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]acetamide](/img/structure/B15152292.png)
![propyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15152299.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
![1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide](/img/structure/B15152315.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
![4-[3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15152329.png)


![N~2~-(3-acetylphenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15152337.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B15152340.png)


![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)
